![molecular formula C9H16N4O2S B13938875 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and an amino group
Métodos De Preparación
The synthesis of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- involves several steps. One common method includes the reaction of 3-pyridinesulfonyl chloride with 2-amino-2-methylpropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- can be compared with other similar compounds, such as:
2-Amino-5-bromo-N-(3-methoxy-2-methylpropyl)-3-pyridinesulfonamide: This compound has a similar structure but includes a bromine atom and a methoxy group, which may alter its reactivity and applications.
The uniqueness of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N4O2S |
|---|---|
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
6-[(2-amino-2-methylpropyl)amino]pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H16N4O2S/c1-9(2,10)6-13-8-4-3-7(5-12-8)16(11,14)15/h3-5H,6,10H2,1-2H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
UKFZVRRTHFDFDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=NC=C(C=C1)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
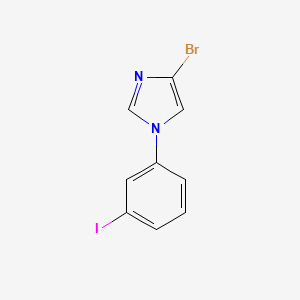
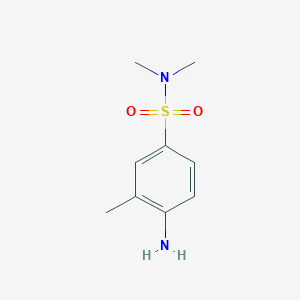
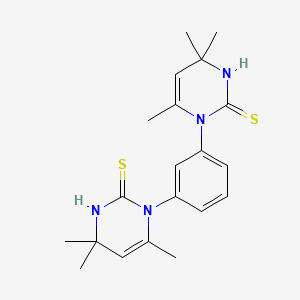
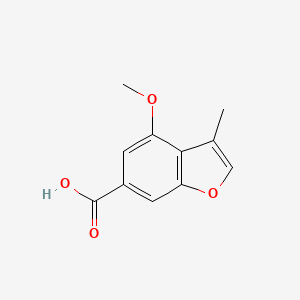

![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
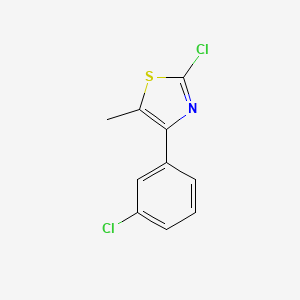
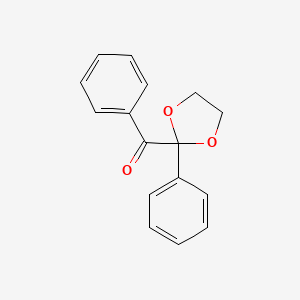
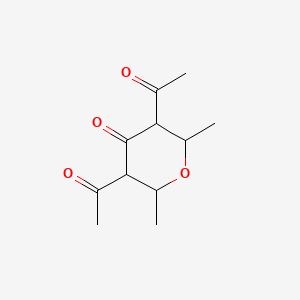
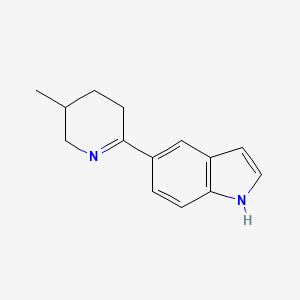
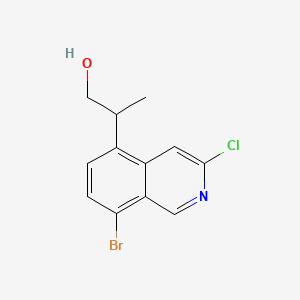
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
